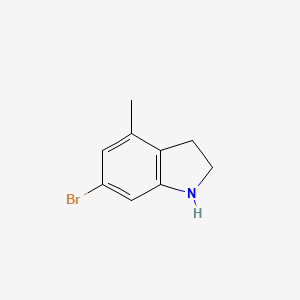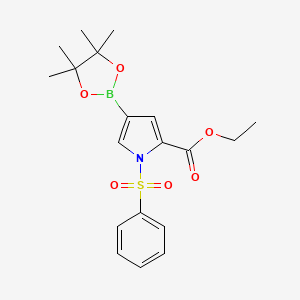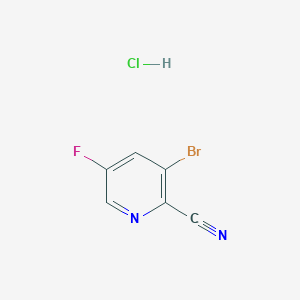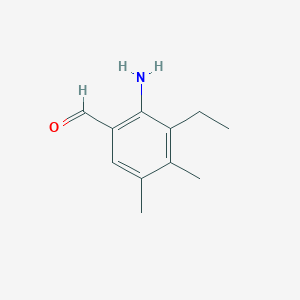
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C11H15NO It is a derivative of benzaldehyde, featuring an amino group at the second position, ethyl and methyl groups at the third and fourth positions, respectively, and another methyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-4,5-dimethylbenzaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 3-ethyl-4,5-dimethylbenzaldehyde followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and hydrogenation catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Amino-3-ethyl-4,5-dimethylbenzoic acid.
Reduction: 2-Amino-3-ethyl-4,5-dimethylbenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-ethyl-4,5-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can influence various molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-ethylbenzaldehyde: Lacks the additional methyl groups at the fourth and fifth positions.
2-Amino-4,5-dimethylbenzaldehyde: Lacks the ethyl group at the third position.
3-Ethyl-4,5-dimethylbenzaldehyde: Lacks the amino group at the second position.
Uniqueness
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde is unique due to the combination of its functional groups and substituents. The presence of both amino and aldehyde groups, along with the ethyl and methyl substituents, provides a distinct chemical profile that can be exploited for various synthetic and research applications. This combination of features is not commonly found in other similar compounds, making it a valuable compound for specialized studies and applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-amino-3-ethyl-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-4-10-8(3)7(2)5-9(6-13)11(10)12/h5-6H,4,12H2,1-3H3 |
Clave InChI |
OSVAROYKNQOSSN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1N)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



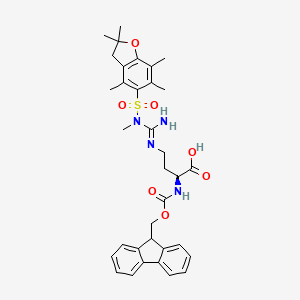

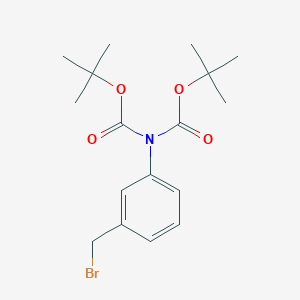
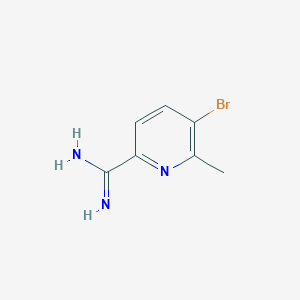

![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)

